molecular formula C8H8BrFO B580442 1-(3-Bromo-2-fluorophenyl)ethanol CAS No. 1221715-80-5

1-(3-Bromo-2-fluorophenyl)ethanol

Cat. No. B580442
M. Wt: 219.053
InChI Key: QFVPIDFXSBXICP-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-fluorophenyl)ethanol is a chemical compound with the molecular formula C8H8BrFO . It is stored in a dry environment at 2-8°C .


Molecular Structure Analysis

The molecular weight of 1-(3-Bromo-2-fluorophenyl)ethanol is 219.05 . The InChI code for this compound is 1S/C8H8BrFO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 1-(3-Bromo-2-fluorophenyl)ethanol are not available, similar compounds are known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

1-(3-Bromo-2-fluorophenyl)ethanol is a liquid at room temperature . It has a molecular weight of 219.05 .

Scientific Research Applications

Application 1: Synthesis of Bromo Flavonols for Nanomolar Aluminum Ion Detection and Cellular Imaging

  • Summary of the Application: This compound is used in the synthesis of a novel fluorescent probe (IV) based on bromoflavonol. The probe is designed for the detection of Aluminum ions (Al 3+) in nanomolar concentrations .
  • Methods of Application: The probe IV exhibits a blue shift in emission and enhanced fluorescence upon binding to Al 3+. The detection limit (LOD) of probe IV for Al 3+ is 1.8×10 −8 mol/L .
  • Results or Outcomes: The probe was successfully used to detect Al 3+ in tap water and river water from the middle regions of the Han River, achieving recoveries of over 96%. It was also used for imaging Al 3+ in MG63 cells, suggesting its potential application in biological imaging .

Application 2: Synthesis of Lusutrombopag

  • Summary of the Application: (S)-1-(3′-Bromo-2′-methoxyphenyl)ethanol ((S)-1b) is a key precursor for the synthesis of Lusutrombopag, a medication used to treat low platelet count due to chronic liver disease .
  • Methods of Application: The bioreduction of 1-(3′-bromo-2′-methoxyphenyl)ethanone (1a) offers an attractive method to access this important compound .
  • Results or Outcomes: The details of the results or outcomes of this application are not provided in the source .

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with protective gloves, clothing, and eye/face protection .

Future Directions

While specific future directions for 1-(3-Bromo-2-fluorophenyl)ethanol are not available, it’s worth noting that similar compounds are often used in research and industrial applications .

properties

IUPAC Name

1-(3-bromo-2-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVPIDFXSBXICP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20703905
Record name 1-(3-Bromo-2-fluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-2-fluorophenyl)ethanol

CAS RN

1221715-80-5
Record name 1-(3-Bromo-2-fluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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